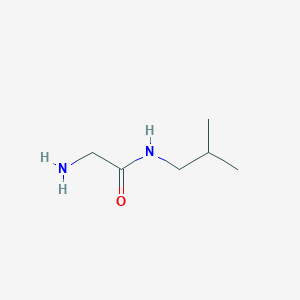

2-amino-N-isobutylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

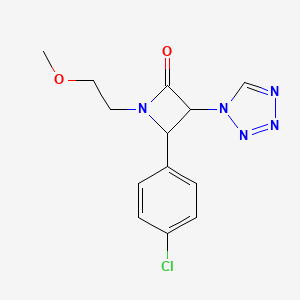

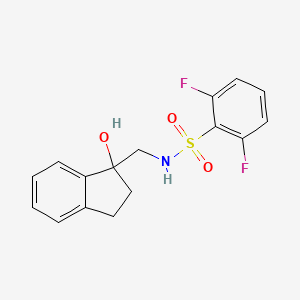

The molecular structure of “2-amino-N-isobutylacetamide” consists of 6 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 130.110613074 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-isobutylacetamide” include a molecular weight of 130.19 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The topological polar surface area is 55.1 Ų . The compound has a density of 0.9±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Microbial Production of Isobutanol

2-Amino-N-isobutylacetamide is related to the production of isobutanol in microorganisms. A study on Corynebacterium glutamicum, an amino-acid-producing microorganism, demonstrated increased tolerance to isobutanol and showed promise for engineering higher chain alcohol production using 2-keto acid pathways (Smith, Cho, & Liao, 2010).

Role in Amino Acid Metabolism in Plants

2-Amino-N-isobutylacetamide plays a role in the amino acid metabolism in plants. It is a substrate for the synthesis of various amino acids and is involved in regulating acid-base balance and transferring nitrogen between tissues (Forde & Lea, 2007).

Analytical Chemistry

In analytical chemistry, 2-amino-N-isobutylacetamide is compared with other derivatization agents for GC analysis of amino acids. Its effectiveness in esterification/acylation procedures offers a preferable approach in many cases, especially in the analysis of lyophilized microbial cultures (Sobolevsky et al., 2003).

Production of Gamma-Aminobutyric Acid

Research on the fermentative production of Gamma-Aminobutyric Acid (GABA) from glucose by Corynebacterium glutamicum, using 2-amino-N-isobutylacetamide pathways, resulted in high GABA titers. This study shows the potential of using these pathways for efficient biotechnological production of GABA (Jorge et al., 2017).

Functional Characterization in Amino Acid Transport

The cloning and functional characterization of ATA2, a transporter responsible for system A amino acid transport activity, were facilitated by understanding compounds like 2-amino-N-isobutylacetamide. This transporter mediates Na+-dependent transport of specific substrates for system A and is crucial in physiological and pathological states (Sugawara et al., 2000).

Corrosion Inhibition

A study involving the simulation of molecular interactions of amino acid compounds, including derivatives of 2-amino-N-isobutylacetamide, demonstrated their inhibitive properties on mild steel in an aqueous hydrochloric acid solution. This indicates their potential as corrosion inhibitors (Gómez et al., 2005).

Synthesis of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds derived from 2-amino-N-isobutylacetamide and related compounds has been conducted. These studies contribute to the development of novel compounds with potential pharmaceutical applications (Shaaban, 2017).

Oligomeric Epoxide–Amine Adducts

The creation of novel oligomeric thermoresponsive epoxide–amine adducts using 2-amino-N-isobutylacetamide was researched. These oligomers exhibit lower critical solution temperature behavior in water, opening new avenues in polymer science (Fischer & Ritter, 2013).

Fluorescence Activation by Microhydration

A study demonstrated that the fluorescence of 2-aminopurine, a fluorescent isomer of adenine, can be significantly increased through microhydration. This finding is critical for its use as a fluorescent probe in biochemical settings (Lobsiger et al., 2014).

Eigenschaften

IUPAC Name |

2-amino-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)4-8-6(9)3-7/h5H,3-4,7H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSSLJCGIBNHIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-isobutylacetamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)

![2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2409351.png)

![N-(2-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2409354.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)

![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409361.png)

![6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2409364.png)